Navigating the Landscape of Bromophenyl-Substituted Pyrimidinamines: A Technical Guide for Researchers
Navigating the Landscape of Bromophenyl-Substituted Pyrimidinamines: A Technical Guide for Researchers
An In-depth Examination of 6-(Aryl)pyrimidin-4-amine Scaffolds, Focusing on the Commercially Available Analogue: 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
For researchers and scientists engaged in drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone of molecular design. Its versatile structure is a key component in a multitude of approved therapeutics and investigational drugs. This guide delves into the technical nuances of a specific subclass, the bromophenyl-substituted pyrimidinamines, with a practical focus on a readily accessible analogue for laboratory use.
Initially, this guide sought to provide a comprehensive overview of 6-(2-Bromophenyl)pyrimidin-4-amine. However, an exhaustive search of chemical databases and supplier catalogs did not yield a specific CAS (Chemical Abstracts Service) number for this particular isomer. The absence of a dedicated CAS number strongly indicates that 6-(2-Bromophenyl)pyrimidin-4-amine is not a commonly cataloged or commercially available compound. In the precise world of chemical research and procurement, the CAS number is the definitive identifier for a substance, ensuring the accuracy and reproducibility of scientific work.
Therefore, to provide a tangible and actionable resource, this guide will pivot to a closely related and commercially available isomer: 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine . This compound shares the core structural features of a bromophenyl group attached to a pyrimidine amine, making it a relevant and valuable case study for researchers interested in this chemical class.
Chemical Identity and Properties of 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
The precise identification of any chemical substance is paramount for scientific integrity. The following table summarizes the key identifiers for our focus compound.
| Identifier | Value | Source |
| Chemical Name | 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine | LookChem[1] |
| CAS Number | 792942-45-1 | LookChem[1] |
| Molecular Formula | C₁₁H₁₀BrN₃ | LookChem[1] |
| Molecular Weight | 264.12 g/mol | LookChem[1] |
Commercial Availability
| Supplier | CAS Number | Notes |
| LookChem | 792942-45-1 | Provides basic chemical properties.[1] |
Note: The landscape of chemical suppliers is dynamic. Researchers should always verify the current availability and purity from their preferred vendors before initiating any experimental work.
The Role of Aminopyrimidines in Medicinal Chemistry
The aminopyrimidine core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[2][3] Its prevalence is due to the ability of the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor. This facilitates strong and specific interactions with biological targets such as protein kinases, which are often implicated in diseases like cancer. The addition of a bromophenyl group provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Conceptual Experimental Workflow: Suzuki Cross-Coupling
A common and powerful application of bromo-aryl substituted compounds in medicinal chemistry is their use as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex molecules. The following workflow outlines a conceptual protocol for a Suzuki coupling reaction using 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine as the starting material.
Diagram of the Suzuki Coupling Workflow
Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize a biaryl compound by coupling 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine with an aryl boronic acid.
Materials:
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4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (1 equivalent)
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Aryl boronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
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Base (e.g., Potassium carbonate, 2 equivalents)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware and purification equipment
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask, add 4-(4-bromophenyl)-6-methylpyrimidin-2-amine, the aryl boronic acid, and the base.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent and Catalyst Addition: Add the solvent mixture (dioxane and water) to the flask, followed by the palladium catalyst.
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Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Causality in Experimental Choices:
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.
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Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
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Solvent Mixture: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic reactants and the inorganic base.
Conclusion
While the specific isomer 6-(2-Bromophenyl)pyrimidin-4-amine is not readily found in commercial catalogs, the broader class of bromophenyl-substituted pyrimidinamines remains a fertile ground for medicinal chemistry research. By focusing on a commercially available analogue such as 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (CAS RN: 792942-45-1), researchers can effectively explore the synthesis and derivatization of this important scaffold. The conceptual Suzuki coupling workflow provided here serves as a foundational template for the elaboration of this and similar building blocks in the quest for novel therapeutic agents.
References
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[3] Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
[6] 2-[[4-(2-Bromophenyl)-2-[(6-fluoro-1,3-benzoxazol-2-yl)amino]-6-methyl-1,4-dihydropyrimidine-5-carbonyl]amino]pyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
[7] N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
[8] 2-((6-Amino-5-(4-bromophenyl)pyrimidin-4-yl)oxy)ethanol. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]
[9] 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. (2009, October 29). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
[10] 4-Amino-6-bromo-2-methylpyrimidine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
[11] N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
[12] 6-Bromo-4-methylpyridin-2-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
[13] Men's Targhee III Waterproof. (n.d.). KEEN. Retrieved February 23, 2026, from [Link]
[1] Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]
[14] 6-Methoxy-2-methylpyrimidin-4-amine. (n.d.). Synthonix. Retrieved February 23, 2026, from [Link]
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